molecular formula C13H16N2O2 B7557968 N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide

N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide

Cat. No.: B7557968
M. Wt: 232.28 g/mol
InChI Key: AJYBGOIWXHXHMB-UHFFFAOYSA-N
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Description

N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide is an organic compound with the molecular formula C13H16N2O2 This compound is characterized by the presence of an amide group attached to a phenyl ring, which is further substituted with a methyl group and a prop-2-enoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide typically involves the reaction of 2-methyl-3-nitrobenzoic acid with prop-2-enoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reduced to the corresponding amine, which is subsequently acylated with propanoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    N-phenylpropanamide: Similar structure but lacks the prop-2-enoylamino group.

    N-methylpropanamide: Similar structure but lacks the phenyl ring.

    N-(2-methylphenyl)propanamide: Similar structure but lacks the prop-2-enoylamino group.

Uniqueness

N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide is unique due to the presence of both the prop-2-enoylamino group and the phenyl ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-4-12(16)14-10-7-6-8-11(9(10)3)15-13(17)5-2/h4,6-8H,1,5H2,2-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYBGOIWXHXHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C(=CC=C1)NC(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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